Solvate Formation Resistance: Benzoate Is Obtained as a Solvate‑Free Crystal vs. Hydrochloride and Pamoate Salts That Trap Solvent
Olanzapine monobenzoate is obtained as a stable crystalline solid that does not form solvates with organic solvents such as acetone, dichloromethane, or dioxane [1]. In a systematic screen of 26 olanzapine acid‑addition salts, the monobenzoate exhibited a “Yes” rating for low solvate‑formation tendency [1]. Conversely, the monohydrochloride, monobesylate, mono‑L‑lactate, monoglycolate, and pamoate salts all exhibited a “No” rating, indicating demonstrated solvate formation with acetone [1]. Solvate contamination is a significant manufacturing liability because residual solvents (e.g., acetone) are difficult to remove even by prolonged vacuum drying and may exceed ICH Q3C limits [1].
| Evidence Dimension | Tendency to form organic solvent solvates (acetone screen) |
|---|---|
| Target Compound Data | Olanzapine monobenzoate: “Yes” = low tendency (solvate‑free) |
| Comparator Or Baseline | Olanzapine monohydrochloride: “No” (forms solvates); Olanzapine pamoate: “No” (forms solvates); Olanzapine monoglycolate: “No” |
| Quantified Difference | Categorical superiority over 9 of 18 isolatable salts that form solvates |
| Conditions | Crystallisation from acetone; solvate content determined by XRPD and/or DSC after drying |
Why This Matters
Solvate‑free character eliminates residual‑solvent toxicity concerns and simplifies the regulatory purity dossier, directly lowering procurement risk for pharma manufacturing.
- [1] Keltjens R. Stable salts of olanzapine. US Patent 7,459,449 B2, issued December 2, 2008. (Table: solid‑state properties; col. 12, line 45 – col. 13, line 15). View Source
